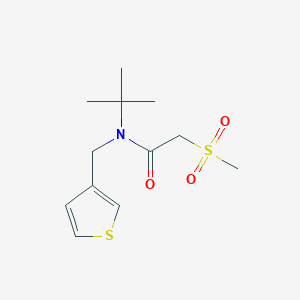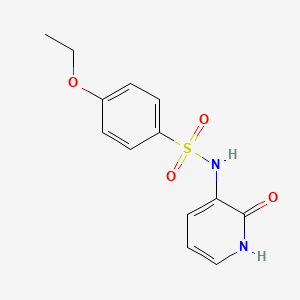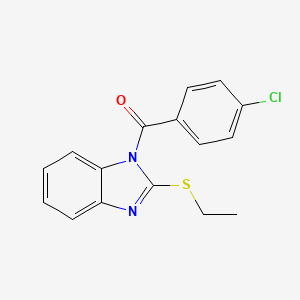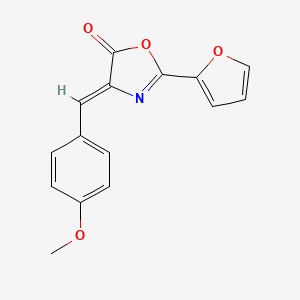
N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide, also known as TBSMTA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a member of the acetamide family of compounds, which are known for their diverse pharmacological properties. TBSMTA has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has also been shown to inhibit the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic effects, which may be due to its inhibition of COX-2 and other enzymes involved in inflammation and pain. N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has also been shown to possess antitumor effects, which may be due to its inhibition of certain signaling pathways involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess a range of biological activities, making it a useful tool for investigating various disease pathways. However, there are also limitations to the use of N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide. One area of research could focus on the development of N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide analogs with improved pharmacological properties. Another area of research could focus on the identification of the specific signaling pathways and enzymes that are targeted by N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide. Additionally, further studies could investigate the potential use of N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide involves the reaction of thienylmethylamine with tert-butyl 2-(methylsulfonyl)acetate. The reaction proceeds via a nucleophilic substitution mechanism, with the amine group of thienylmethylamine attacking the carbonyl carbon of tert-butyl 2-(methylsulfonyl)acetate. The resulting product is then purified using column chromatography to obtain pure N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide.
Scientific Research Applications
N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(tert-butyl)-2-(methylsulfonyl)-N-(3-thienylmethyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain.
properties
IUPAC Name |
N-tert-butyl-2-methylsulfonyl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-12(2,3)13(7-10-5-6-17-8-10)11(14)9-18(4,15)16/h5-6,8H,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJVXKAALFUMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CSC=C1)C(=O)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377223.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5377225.png)
![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)


![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)
![8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)

![2-amino-4-(5-cyano-1-methyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5377290.png)
![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5377298.png)
